![molecular formula C18H18N2O4 B2930119 (E)-methyl 7-(3-(furan-3-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1798402-74-0](/img/structure/B2930119.png)
(E)-methyl 7-(3-(furan-3-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
This compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also contains an acrylamido group, which is a functional group consisting of a secondary amide of acrylic acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoquinoline and furan rings, along with the acrylamido group. Techniques such as NMR and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings and the acrylamido group. The furan ring is known to undergo electrophilic substitution reactions, while the acrylamido group could participate in various addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acrylamido group could enhance its solubility in polar solvents .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
The furan moiety in the compound is a significant feature in organic synthesis and medicinal chemistry. Furan derivatives are integral to diverse plant metabolites and exhibit multifaceted biological activities. For instance, they play a role in the synthesis of drugs like ranitidine, a histamine H2-receptor antagonist used to treat gastric acid-related conditions . The compound’s structure could be utilized in the development of new pharmaceuticals, leveraging the bioactivity associated with furan derivatives.
Furan Dearomatization Research
This compound can be used in studies involving oxidative furan dearomatization. This process is crucial for transforming furan-containing molecules into more complex structures, which can lead to the discovery of new drugs and materials . The compound’s ability to undergo dearomatization could be explored to synthesize novel organic compounds with potential therapeutic applications.
Electrochemical Studies
The furan ring in the compound can be involved in electrochemical studies due to its potential redox properties. Research in this area could lead to the development of new electrochemical sensors or organic electronic devices . The compound’s electrochemical behavior could be analyzed to understand its conformational dynamics and potential as an electroactive material.
Conformational Analysis
Conformational analysis is essential in understanding the stability and reactivity of organic molecules. The compound can serve as a model for studying the conformational preferences of furan-containing acrylamides, which can influence their biological activity and interaction with biological targets .
Photophysical Properties
Compounds with furan rings often exhibit interesting photophysical properties. This compound could be investigated for its UV-visible absorption spectra, which might have implications for its use in dye-sensitized solar cells or as a fluorescent probe in biological systems .
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 7-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-18(22)20-8-6-14-3-4-16(10-15(14)11-20)19-17(21)5-2-13-7-9-24-12-13/h2-5,7,9-10,12H,6,8,11H2,1H3,(H,19,21)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKXDKIVHABQJK-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 7-(3-(furan-3-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate |
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